3-(Azetidin-1-yl)propan-1-amine

Description

Contextualizing Azetidines as Saturated Nitrogen Heterocycles in Organic Synthesis

Azetidines are four-membered, saturated rings containing one nitrogen atom. rsc.orgmagtech.com.cn Their structure, an analogue of cyclobutane, possesses a significant degree of ring strain, estimated to be around 25.4 kcal/mol. rsc.org This inherent strain is a defining feature, rendering them more reactive than their five-membered pyrrolidine (B122466) counterparts yet more stable and easier to handle than the highly strained three-membered aziridines. rsc.orgrsc.org This balance of reactivity and stability makes azetidines valuable intermediates and building blocks in organic synthesis. rsc.orgrsc.org

The synthesis of azetidines has historically been challenging, a factor that somewhat limited their exploration. nih.gov However, recent years have seen the development of numerous synthetic methodologies, making these heterocycles more accessible for research and application. rsc.orgnih.gov These methods include cyclization reactions forming C-N or C-C bonds, cycloadditions, and ring contractions or expansions. magtech.com.cn

Significance of the Azetidine (B1206935) Moiety in Advanced Organic Synthesis

The azetidine ring is more than just a synthetic curiosity; it is a "privileged motif" in medicinal chemistry and a versatile component in advanced organic synthesis. rsc.orgmdpi.com Its rigid, three-dimensional structure can impart favorable conformational constraints on a molecule, which can be crucial for biological activity. mdpi.com The presence of the nitrogen atom also provides a handle for further functionalization, allowing for the creation of diverse molecular libraries. technologynetworks.com

The applications of azetidines are wide-ranging. They are found in a variety of bioactive molecules and natural products. rsc.orgmagtech.com.cn For instance, azetidine derivatives are core components of drugs such as the antihypertensive agent azelnidipine (B1666253) and the anticancer drug cobimetinib. rsc.org Furthermore, they serve as chiral auxiliaries and catalysts in asymmetric synthesis. magtech.com.cnbham.ac.uk The unique reactivity stemming from their ring strain allows for strain-release-driven reactions, providing access to complex molecular architectures. rsc.org

Overview of 3-(Azetidin-1-yl)propan-1-amine as a Key Structural Motif

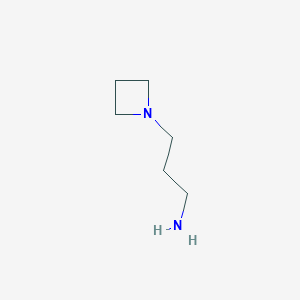

Within the diverse family of azetidine-containing molecules, this compound stands out as a key structural unit. This compound features a four-membered azetidine ring linked via its nitrogen atom to a three-carbon propyl chain, which is terminated by a primary amine group. This specific arrangement of a cyclic and a linear amine provides a versatile scaffold for further chemical modifications.

The molecular architecture of this compound allows for a range of interactions. The terminal primary amine can readily participate in reactions such as amide bond formation, alkylation, and reductive amination, making it an excellent building block for constructing larger, more complex molecules. chemrxiv.orgnih.gov The tertiary nitrogen within the azetidine ring also possesses its own distinct chemical environment and reactivity. The conformational flexibility of the propyl linker adds another layer of structural diversity.

The significance of this compound lies in its utility as a bifunctional building block. It provides a robust and adaptable platform for the synthesis of a wide array of derivatives with potential applications in various fields, including medicinal chemistry. evitachem.com The presence of both a constrained heterocyclic amine and a flexible primary amine within the same molecule offers unique opportunities for drug design and the development of novel chemical entities.

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C6H14N2 |

| IUPAC Name | This compound |

| Molar Mass | 114.19 g/mol |

| CAS Number | 54262-75-8 |

| SMILES | C1CN(C1)CCCN |

| InChI | InChI=1S/C6H14N2/c7-3-1-4-8-5-2-6-8/h1-7H2 |

| InChIKey | YFZGXSSOURPKGL-UHFFFAOYSA-N |

| Data sourced from PubChem CID 15110479 nih.gov |

Interactive Data Table: Related Compounds

| Compound Name | CAS Number | Key Structural Difference |

| 3-(Aziridin-1-yl)propan-1-amine | 1072-65-7 | Contains a three-membered aziridine (B145994) ring instead of a four-membered azetidine ring. |

| 3-(Piperidin-1-yl)propan-1-amine | 3529-08-6 | Contains a six-membered piperidine (B6355638) ring instead of a four-membered azetidine ring. indiafinechemicals.com |

| 3-Azidopropan-1-amine | 88192-19-2 | Features an azide (B81097) group instead of an azetidine ring. nih.gov |

| 3-(Azetidin-3-yl)propan-1-ol hydrochloride | 1379237-95-2 | The propyl group is attached to carbon-3 of the azetidine ring, and the terminal amine is replaced by a hydroxyl group. synhet.com |

| 3-(Azetidin-1-yl)propan-1-ol | Not Available | The terminal amine is replaced by a hydroxyl group. uni.lu |

| 1-[3-(Azetidin-1-yl)propyl]imidazolidine | Not Available | The terminal primary amine is replaced by an imidazolidine (B613845) ring. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

3-(azetidin-1-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c7-3-1-4-8-5-2-6-8/h1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFZGXSSOURPKGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00568352 | |

| Record name | 3-(Azetidin-1-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00568352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54262-75-8 | |

| Record name | 3-(Azetidin-1-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00568352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(azetidin-1-yl)propan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Azetidin 1 Yl Propan 1 Amine and Analogous Azetidine Derivatives

Precursor-Based Cyclization Strategies for Azetidine (B1206935) Ring Formation

The construction of the azetidine ring often relies on intramolecular cyclization reactions where a nitrogen-containing precursor undergoes ring closure to form the desired four-membered heterocycle. These strategies typically involve the formation of a carbon-nitrogen bond.

Intramolecular Aminolysis of Epoxy Amines

A notable method for synthesizing azetidines involves the intramolecular aminolysis of epoxy amines. nih.govfrontiersin.org Recent research has demonstrated that lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃) can catalyze the regioselective intramolecular aminolysis of cis-3,4-epoxy amines to produce azetidines in high yields. nih.govfrontiersin.orgfrontiersin.org This method is advantageous due to its tolerance of various functional groups, including those that are acid-sensitive or possess Lewis basicity. nih.govfrontiersin.org The reaction proceeds via a C3-selective intramolecular aminolysis, offering an alternative to traditional methods that rely on leaving groups like halogens or mesylates. nih.govfrontiersin.org

Computational studies suggest that the regioselectivity of the aminolysis, particularly the difference observed between cis- and trans-isomers, is influenced by the coordination of the lanthanum(III) catalyst to the substrate or product. nih.govfrontiersin.org

Cyclization from Amino Alcohols

The conversion of amino alcohols to azetidines is a common and effective strategy. mdpi.com This transformation typically involves the activation of the hydroxyl group to create a good leaving group, followed by intramolecular nucleophilic attack by the amine. One approach involves a three-step sequence starting from a β-amino alcohol, which includes copper-catalyzed N-arylation, N-cyanomethylation, and a one-pot mesylation followed by base-induced ring closure to yield N-aryl-2-cyanoazetidines. organic-chemistry.org Another method involves the direct alkylation of primary amines with the in situ generated bis-triflates of 2-substituted-1,3-propanediols. organic-chemistry.orgnih.gov

Optically pure C₂-symmetrical cyclic amines, including azetidines, have been synthesized from the corresponding diols. This method utilizes an enantioselective borohydride (B1222165) reduction of diketones in the presence of a chiral β-ketoiminato cobalt(II) catalyst to produce the diol precursors. organic-chemistry.org

Reductive Amination Approaches to Amine Scaffolds

Reductive amination serves as a viable route to azetidine-containing scaffolds. For instance, a convenient synthesis of spiro-azetidine-piperidine ring systems has been developed. rsc.org This process involves the reaction of a piperidine (B6355638) chloroaldehyde with a chiral amine in acetic acid and methanol (B129727) to form an imine, which is subsequently cyclized in the presence of sodium cyanoborohydride (NaCNBH₃) to afford the chiral azetidine-piperidines. rsc.org

Other approaches to synthesizing azetidine-3-amines are also based on reductive amination protocols. chemrxiv.org

Nucleophilic Substitution Reactions in Amine Synthesis

Intramolecular SN2 reactions are a cornerstone of azetidine synthesis. nih.govfrontiersin.orgresearchgate.net In these reactions, a nitrogen atom acts as a nucleophile, attacking a carbon atom bearing a leaving group such as a halogen or a sulfonate ester (e.g., mesylate, tosylate). nih.govfrontiersin.org This method is widely applicable for the formation of the azetidine ring. magtech.com.cnu-tokyo.ac.jp

A straightforward, one-step synthesis of azetidine-3-amines from a commercially available, bench-stable starting material has been reported. chemrxiv.orgnih.gov This method relies on the direct displacement of an azetidine electrophile with a primary or secondary amine nucleophile and demonstrates good tolerance for various functional groups. chemrxiv.orgnih.gov

| Amine Nucleophile | Product | Yield (%) | Reference |

|---|---|---|---|

| Piperidine | 1-(1-Benzhydrylazetidin-3-yl)piperidine | 72 | chemrxiv.org |

| Decahydroisoquinoline | 2-(1-Benzhydrylazetidin-3-yl)decahydroisoquinoline | 48 | chemrxiv.org |

| 1,2,3,4-Tetrahydroquinoline | 1-(1-Benzhydrylazetidin-3-yl)-1,2,3,4-tetrahydroquinoline | 34 | chemrxiv.org |

| 2,2-Difluoroethan-1-amine | 1-Benzhydryl-N-(2,2-difluoroethyl)azetidin-3-amine | 42 | chemrxiv.org |

Thermal Isomerization of Aziridines

While less common for direct azetidine synthesis, the isomerization of related three-membered rings, aziridines, can be a relevant transformation in heterocyclic chemistry. Thermal cycloaddition reactions of azides and alkenes can produce aryl aziridines without the need for metal catalysts. rsc.org These aziridines can then potentially undergo ring-expansion reactions to form four-membered rings, although direct thermal isomerization to azetidines is not a primary synthetic route. rsc.org More commonly, aziridines isomerize to allyl amines, for example, through cooperative catalysis with titanium and chromium complexes. nih.gov

Ring-Opening and Dimerization Protocols for Azetidine Derivatives

The reactivity of the strained azetidine ring can be harnessed in synthetic protocols. Nucleophilic ring-opening of azetidinium ions, which are activated forms of azetidines, can lead to the formation of functionalized linear amines in a stereoselective and regioselective manner. nih.govmagtech.com.cn The regioselectivity of these reactions is often influenced by the electronic effects of substituents on the azetidine ring. magtech.com.cn

Conversely, the dimerization of azetidine can occur, particularly under cationic polymerization conditions, leading to the formation of larger cyclic or linear structures. utwente.nl For example, the cationic polymerization of unsubstituted azetidine can yield a significant amount of dimer alongside the polymer. utwente.nl

Controlled Azetidine Dimerization and Subsequent Functionalization

A straightforward approach to synthesizing 3-(azetidin-1-yl)propan-1-amine involves the controlled dimerization of azetidine. arkat-usa.org This process is influenced by conditions such as concentration, catalyst, solvent, and temperature, which affect the ring opening and subsequent dimerization. arkat-usa.org For instance, the dimerization of azetidine can be achieved, and the resulting N-(3-aminopropyl)azetidine can be further functionalized through reactions like alkylation or amide formation. arkat-usa.org It has been noted that this compound can form upon prolonged storage of azetidine (over six months). arkat-usa.org

One synthetic route starts with the Boc-protection of (3-bromopropyl)amine, followed by alkylation with azetidine and subsequent deprotection under acidic conditions to yield the target compound. arkat-usa.org However, a more direct method exploits the dimerization of the more readily available azetidine. arkat-usa.org Computational studies have been employed to understand the reaction mechanism and the varying reaction rates under different conditions. arkat-usa.org This dimerization strategy has also been extended to the formation of azetidine-pyrrolidine dimers, which can then be used in further functionalization steps. arkat-usa.org

Ring-Opening Polymerization of Azetidines

Ring-opening polymerization (ROP) is a chain-growth polymerization technique that can be applied to azetidine monomers to produce poly(propylenimine) (PPI). researchgate.netacs.org The driving force for ROP is typically the release of ring strain. researchgate.net The cationic ring-opening polymerization (CROP) of azetidine is a common method to synthesize branched PPI. acs.orgresearchgate.net The kinetics of this polymerization and the resulting distribution of primary, secondary, and tertiary amines are influenced by reaction time, temperature, and the ratio of monomer to initiator. acs.org

Studies have shown that in the CROP of azetidine initiated by acids like perchloric acid in methanol, the monomer is first converted to a dimer, N-(3-aminopropyl)azetidine, which then undergoes further polymerization. researchgate.netresearchgate.net The rate constant for dimer formation has been determined, and it's been observed that after the monomer is consumed, the reaction mixture can contain a high percentage of the dimer. researchgate.net

Anionic ring-opening polymerization (AROP) of N-sulfonylazetidines has also been explored. researchgate.netnsf.gov For example, the AROP of N-(methanesulfonyl)azetidine (MsAzet) initiated by nBuN(K)Ms in DMSO at elevated temperatures results in a branched polymer. researchgate.net The polymerization is first-order with respect to the monomer, and branching occurs due to chain transfer. researchgate.net The nature of the alkyl sulfonyl substituent significantly impacts the AROP of N-(alkylsulfonyl)azetidines. nsf.gov For instance, the polymerization of N-(tert-butylsulfonyl)azetidine (tBsAzet) proceeds only to low conversion due to the precipitation of the resulting linear polymer, whereas N-(ethanesulfonyl)azetidine (EsAzet) and N-(2-propanesulfonyl)azetidine (iPsAzet) form soluble, branched polymers. nsf.gov The copolymerization of N-(o-tolylsulfonyl)azetidine and N-(p-tolylsulfonyl)azetidine, which lack α-sulfonyl protons, can produce linear copolymers with narrow dispersities. nsf.gov

Catalytic Approaches in Azetidine Synthesis

Catalytic methods provide powerful and versatile routes to construct the azetidine ring system, offering advantages in terms of efficiency, selectivity, and functional group tolerance.

Transition Metal-Catalyzed Azetidine Formation

Transition metals, particularly palladium and rhodium, have been effectively used to catalyze the formation of azetidines. Palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination has been developed for synthesizing functionalized azetidines. rsc.org This method involves the reductive elimination from an alkyl–Pd(IV) intermediate, which is promoted by an oxidant and an additive. rsc.org The process demonstrates good functional group tolerance. rsc.org

Rhodium catalysts have also been employed in various transformations to produce azetidines. For example, rhodium-catalyzed ring expansion of 2-(azetidin-3-ylidene) acetates with aryl boronic acids provides a route to 4-aryl-4,5-dihydropyrrole-3-carboxylates. nih.gov Additionally, rhodium catalysts are utilized in intermolecular aziridination reactions, which can be a starting point for the synthesis of related nitrogen-containing heterocycles. nih.gov Iron has also been explored as a cheaper and less toxic alternative to other transition metals for the synthesis of nitrogen-containing heterocycles. researchgate.net

Photocatalytic Cycloaddition Reactions for Azetidines

Photocatalytic methods, particularly [2+2] cycloadditions, have emerged as a powerful strategy for azetidine synthesis. The aza Paternò–Büchi reaction, a photocycloaddition between an imine and an alkene, is a direct route to functionalized azetidines. nih.govrsc.org

Visible-light-mediated aza Paternò–Büchi reactions have been developed using photocatalysts to enable the reaction between acyclic imine equivalents, such as oximes, and alkenes. nih.govchemrxiv.org This approach relies on triplet energy transfer catalysis and has been successfully applied to the synthesis of various azetidines. nih.govchemrxiv.org The success of these reactions can be dependent on matching the frontier molecular orbital energies of the alkene and the oxime. nih.gov Photocatalytic dehydrogenative [2+2] cycloadditions between amines and alkenes have also been developed, allowing for the stereoselective synthesis of functionalized azetidines under aerobic conditions. acs.orgnih.govacs.org These reactions are induced by photoredox-catalyzed oxidation of the amine. acs.orgnih.govacs.org

Intramolecular [2+2] photocycloadditions have also been utilized to form azetidine scaffolds, including complex tricyclic structures. nih.govacs.org These reactions can be initiated by direct or sensitized excitation. nih.gov

Lewis Acid Catalysis in Intramolecular Ring Closure Reactions

Lewis acids play a crucial role in promoting intramolecular cyclization reactions to form azetidines. Lanthanide(III) triflates, such as La(OTf)₃, have been shown to be excellent catalysts for the intramolecular regioselective aminolysis of cis-3,4-epoxy amines, affording azetidines in high yields. nih.govbohrium.comfrontiersin.org This reaction tolerates a variety of functional groups, including those that are acid-sensitive or Lewis basic. nih.govbohrium.com The catalyst promotes C3-selective intramolecular aminolysis of the cis-epoxy amine. nih.govfrontiersin.org

Cooperative Brønsted/Lewis acid catalysis has been used for the ring-opening of azetidines with organotrifluoroborates, providing a route to substituted amines with high regioselectivity. organic-chemistry.org Lewis acids have also been used to promote carbonyl-ene reactions of 4-oxoazetidine-2-carbaldehydes, leading to the formation of fused polycyclic β-lactams. acs.org

One-Pot Synthetic Protocols for N-Aminopropyl Scaffolds

Another one-pot approach involves the reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide, generated under microwave irradiation, to produce 1-arenesulfonylazetidines. organic-chemistry.org Microwave-assisted cyclocondensation of alkyl dihalides with primary amines in an alkaline aqueous medium also provides a simple and efficient one-pot synthesis of nitrogen-containing heterocycles, including azetidines. organic-chemistry.org

These one-pot methodologies are valuable for creating libraries of drug-like N-aminopropyl scaffolds for medicinal chemistry applications. arkat-usa.org

Functional Group Tolerance and Regioselectivity in Azetidine Synthesis

The synthesis of complex molecules containing the azetidine scaffold necessitates methodologies that are tolerant of a wide array of functional groups and proceed with high regioselectivity. The inherent ring strain of azetidines presents both challenges and opportunities in controlling reaction outcomes. researchgate.netrsc.org This section explores the compatibility of various functional groups in modern azetidine synthetic methods and the factors governing the regiochemical outcomes of these transformations.

Functional Group Tolerance

The ability to perform chemical transformations on a substrate without affecting pre-existing functional groups is a hallmark of a robust synthetic method. Several modern strategies for azetidine synthesis have demonstrated remarkable functional group tolerance, enabling the construction of highly decorated azetidine derivatives.

One notable example is the Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃)-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines. nih.govfrontiersin.org This method proceeds in high yields and is compatible with a diverse range of functionalities that are often sensitive to acidic or basic conditions. The reaction tolerates electron-rich and electron-deficient benzyl (B1604629) groups, alkylamines, and π-basic allyl groups. nih.govfrontiersin.org Furthermore, common acid-labile protecting groups such as Boc (tert-butyloxycarbonyl), PMB (p-methoxybenzyl), and TBS (tert-butyldimethylsilyl) remain intact during the cyclization. nih.govfrontiersin.org Functional groups like nitriles and sulfides, which can coordinate to metal catalysts, are also well-tolerated. nih.govfrontiersin.org

Similarly, palladium-catalyzed intramolecular C-H amination reactions have emerged as powerful tools for azetidine synthesis with broad functional group compatibility. rsc.orgorganic-chemistry.org For instance, the use of picolinamide (B142947) as a directing group allows for the γ-C(sp³)–H amination to form azetidines under relatively mild conditions, tolerating various functional groups within the substrate. organic-chemistry.org Other metal-catalyzed reactions, such as nickel-catalyzed Suzuki cross-couplings and copper-catalyzed boryl allylations, also exhibit excellent tolerance for functional groups like alkenes, ethers, and amides, allowing for the synthesis of complex, substituted azetidines. organic-chemistry.orgacs.org

The following table summarizes the functional group tolerance of selected modern azetidine synthetic methodologies.

| Synthetic Method | Tolerated Functional Groups | Reference(s) |

| La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines | Electron-rich/deficient benzyls, n-butylamine, t-butylamine, allyl, Boc, PMB, TBS, nitrile, sulfide | nih.govfrontiersin.org |

| Palladium-catalyzed intramolecular γ-C(sp³)–H amination | Broad tolerance due to mild conditions and specific directing groups | rsc.orgorganic-chemistry.org |

| Nickel-catalyzed Suzuki Csp²-Csp³ cross-coupling | Excellent tolerance for groups in commercially available boronic acids | organic-chemistry.org |

| Copper-catalyzed boryl allylation of azetines | Alkenes, thioethers, ethers, amines, amides | acs.org |

| Single-step synthesis of azetidine-3-amines | Common functionalities in medicinal chemistry | nih.govchemrxiv.org |

| Diastereoselective hydrozirconation of chiral allylic amines | Alkyl, aryl, CH₂OR substituents | clockss.org |

| Gold-catalyzed intermolecular oxidation of alkynes | Flexible and general, tolerating various substituents on the alkyne and amine | nih.gov |

This table is not exhaustive but provides representative examples of functional group tolerance in modern azetidine synthesis.

Regioselectivity in Azetidine Synthesis

Regioselectivity, the control over which position of a molecule reacts, is a critical aspect of azetidine synthesis, particularly in ring-forming and ring-opening reactions.

Intramolecular Cyclizations:

The regioselectivity of intramolecular cyclizations to form azetidines is often governed by the nature of the starting material and the reaction conditions. The intramolecular aminolysis of epoxides is a prime example. The reaction of cis-3,4-epoxy amines catalyzed by La(OTf)₃ regioselectively yields azetidines through an attack at the C3 position. nih.govfrontiersin.org In contrast, the corresponding trans-epoxides can lead to the formation of pyrrolidines, highlighting the profound impact of substrate stereochemistry on the regiochemical outcome. nih.gov Computational studies suggest this selectivity arises from the coordination of the lanthanum catalyst to the substrate. frontiersin.org

In a different approach, the synthesis of 2-arylazetidines from benzylaminomethyloxirane using a superbase demonstrates remarkable regioselectivity. acs.org The reaction favors the formation of the kinetically preferred four-membered azetidine ring over the thermodynamically more stable five-membered pyrrolidine (B122466) ring, an outcome consistent with Baldwin's rules for ring closure. acs.org

Ring-Opening Reactions:

The regioselectivity of nucleophilic ring-opening of activated azetidines, such as azetidinium ions, is heavily influenced by electronic and steric factors. magtech.com.cn

Electronic Effects : Unsaturated substituents (e.g., aryl, vinyl, cyano, carboxylate) at the C2 position stabilize the transition state, favoring nucleophilic attack at this position. magtech.com.cn

Steric Effects : In the absence of strong electronic influences, sterically demanding nucleophiles will preferentially attack the less substituted carbon adjacent to the nitrogen. magtech.com.cn For example, nucleophilic attack on azetidinium ions lacking a C4 substituent occurs regioselectively at the C4 position. organic-chemistry.orgdntb.gov.ua Conversely, the presence of a methyl group at C4 directs the nucleophile to attack the C2 position. organic-chemistry.orgdntb.gov.ua

The ring-opening of substituted azetidinols also displays high regioselectivity. The site of cleavage depends on the substituent at the C2 position. For instance, 2-methyl-3-azetidinols undergo N-C4 bond cleavage, whereas 2-phenyl-3-azetidinols cleave at the N-C2 bond. uncfsu.eduacs.org This selectivity is rationalized by the stability of the intermediates formed during the reaction.

The table below outlines the factors influencing regioselectivity in key azetidine synthesis and modification reactions.

| Reaction Type | Substrate/Reactants | Controlling Factors | Observed Regioselectivity | Reference(s) |

| Intramolecular Aminolysis | cis-3,4-Epoxy amines | Substrate stereochemistry, Lewis acid catalyst | Favors azetidine formation (attack at C3) | nih.govfrontiersin.org |

| Nucleophilic Ring-Opening | Azetidinium ions | Electronic effects (substituents on the ring), Steric hindrance (nucleophile and substrate) | Attack at C4 (unsubstituted) or C2 (substituted/activated) | magtech.com.cnorganic-chemistry.orgdntb.gov.ua |

| Ring-Opening of Azetidinols | 2-Substituted-3-azetidinols | Nature of the C2 substituent (e.g., methyl vs. phenyl) | N-C4 cleavage for 2-methyl; N-C2 cleavage for 2-phenyl | uncfsu.eduacs.org |

| Intramolecular Ring Closure | Benzylaminomethyloxirane | Baldwin's rules, kinetic control | Favors 4-exo-tet cyclization to form azetidine over 5-endo-tet for pyrrolidine | acs.org |

| Copper-Catalyzed Boryl Allylation | Azetines | Catalyst and substrate structure | Exclusive borylation at the C3 position | acs.org |

This table provides a summary of key findings on regioselectivity in the synthesis and reactions of azetidines.

Chemical Reactivity and Advanced Transformations of 3 Azetidin 1 Yl Propan 1 Amine Derivatives

Reactivity Profiles of the Azetidine (B1206935) Ring System

The reactivity of the azetidine ring is largely dictated by its inherent ring strain, which influences its susceptibility to various chemical reactions.

Strain-Driven Reactivity of Four-Membered Heterocycles

Azetidines, as four-membered nitrogen-containing heterocycles, exhibit significant ring strain, estimated to be around 25.4 kcal mol⁻¹. rsc.org This strain is a consequence of bond angle distortion from the ideal tetrahedral angle. While this strain makes azetidines more reactive than their five-membered (pyrrolidines) or six-membered (piperidines) counterparts, they are notably more stable and easier to handle than the highly strained three-membered aziridines. rsc.orgresearchwithrutgers.com This intermediate reactivity profile is a key feature that synthetic chemists exploit. rsc.orgresearchwithrutgers.com The strain energy of the azetidine ring facilitates reactions that lead to ring-opening, as this relieves the inherent strain. rsc.org

Table 1: Comparative Ring Strain of Saturated Heterocycles

| Heterocycle | Ring Size | Ring Strain (kcal mol⁻¹) |

|---|---|---|

| Aziridine (B145994) | 3 | ~27.7 rsc.org |

| Azetidine | 4 | ~25.4 rsc.org |

| Pyrrolidine (B122466) | 5 | ~5.4 rsc.org |

| Piperidine (B6355638) | 6 | ~0 researchgate.net |

Ring-Opening Reactions of Azetidines with Various Nucleophiles

The strained nature of the azetidine ring makes it susceptible to nucleophilic attack, leading to ring-opening reactions that produce functionalized linear amines. nih.gov These reactions are often regioselective, with the point of nucleophilic attack influenced by the substituents on the azetidine ring and the nature of the nucleophile. magtech.com.cn

Activation of the azetidine nitrogen, often through the formation of an azetidinium ion, enhances the ring's susceptibility to nucleophilic cleavage. nih.govmagtech.com.cn A variety of nucleophiles can be employed in these reactions, including halides, amines, and carbon nucleophiles. researchgate.net For instance, the reaction of 2-arylazetidine-2-carboxylic acid ester-derived tetraalkyl ammonium (B1175870) salts with tetrabutylammonium (B224687) halides results in the site-selective ring-opening to yield tertiary alkyl halides. researchgate.net

The regioselectivity of the ring-opening is governed by both electronic and steric factors. magtech.com.cn Electron-withdrawing groups on the ring can direct nucleophilic attack to a specific carbon atom. magtech.com.cn Conversely, sterically bulky nucleophiles tend to attack the less sterically hindered carbon atom of the azetidine ring. magtech.com.cn

Table 2: Examples of Nucleophilic Ring-Opening Reactions of Azetidines

| Azetidine Derivative | Nucleophile | Product Type | Reference |

|---|---|---|---|

| 2-Arylazetidinium Salt | Halide (e.g., F⁻, Cl⁻) | γ-Haloamine | researchgate.net |

| Azetidinium Ylide | Boronic Ester | γ-Amino Tertiary Boronic Ester | researchgate.net |

| Activated Azetidine | Amines | Diamine | arkat-usa.org |

| Activated Azetidine | Carbon Nucleophiles | Functionalized Amine | rsc.org |

Functionalization with Retention of the Azetidine Ring Integrity

Despite the strain, it is possible to carry out reactions that functionalize the azetidine ring without causing it to open. rsc.orgrsc.org These reactions are valuable for synthesizing a diverse array of substituted azetidine derivatives. Methods for C-H functionalization of the azetidine ring have been developed, allowing for the introduction of various substituents. rsc.org For example, metal-catalyzed C(sp³)–H amination has been used for the synthesis of functionalized azetidines. rsc.org

Another approach involves the use of metalated azetidines, which can then react with various electrophiles to introduce new functional groups. rsc.org These methods provide access to a wide range of azetidine-based scaffolds for various applications, including medicinal chemistry. nih.gov

Reactions Involving the Primary Amine Moiety (Propan-1-amine)

The primary amine group of the propan-1-amine side chain in 3-(azetidin-1-yl)propan-1-amine is a versatile functional handle for a variety of chemical transformations.

Alkylation Reactions of the Amine

The primary amine can be readily alkylated to introduce various alkyl or aryl groups. nih.govresearchgate.net This reaction typically proceeds via nucleophilic substitution, where the amine attacks an alkyl halide or another suitable electrophile. Such modifications are useful for creating a library of derivatives with diverse steric and electronic properties. A one-pot protocol has been developed that combines azetidine dimerization with subsequent alkylation of the resulting primary amine. arkat-usa.org

Amide Bond Formation

The formation of an amide bond is a fundamental transformation in organic and medicinal chemistry. researchgate.net The primary amine of this compound can react with carboxylic acids or their activated derivatives (such as acyl chlorides or esters) to form stable amide linkages. researchwithrutgers.comnih.govresearchgate.netfrontiersin.org This reaction is widely used to synthesize a vast array of compounds with potential biological activity. arkat-usa.org Various coupling reagents, such as carbodiimides (e.g., DCC, EDC) and phosphonium (B103445) or uronium salts (e.g., HATU, PyBOP), are often employed to facilitate this transformation by activating the carboxylic acid. researchgate.net

Table 3: Common Reagents for Amide Bond Formation

| Reagent Class | Examples | Function |

|---|---|---|

| Carbodiimides | DCC (Dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Activate carboxylic acids to form a reactive O-acylisourea intermediate. researchgate.net |

| Phosphonium Salts | PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | Activate carboxylic acids. researchgate.net |

| Uronium Salts | HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Activate carboxylic acids. researchgate.net |

| Phosphonic Anhydrides | T3P (n-Propanephosphonic acid anhydride) | Dehydrating agent for direct amidation. organic-chemistry.org |

Oxidation and Reduction Transformations

The oxidation and reduction of azetidine derivatives, including those related to this compound, are fundamental transformations for introducing new functionalities. The nitrogen atom of the azetidine ring can be oxidized to form N-oxides, which can serve as intermediates for further reactions. The primary amine group can also undergo oxidation to various nitrogen-containing functional groups.

Conversely, reduction reactions are crucial for the synthesis and modification of azetidine-containing molecules. For instance, the reduction of azetidine nitrones, which can be synthesized via electrocyclization routes, leads to highly substituted azetidines with excellent diastereoselectivity. nih.gov These transformations provide novel pathways to access a wide array of structurally diverse and underexplored strained heterocyclic compounds. nih.gov

Nucleophilic Reactivity of the Primary Amine

The primary amine group in this compound is a potent nucleophile, readily participating in a variety of reactions. Its nucleophilicity is influenced by steric hindrance and the electronic effects of the rest of the molecule. masterorganicchemistry.com Generally, the nucleophilicity of amines follows the order of primary < secondary < tertiary, though this can be significantly affected by steric bulk. masterorganicchemistry.com

The primary amine can engage in nucleophilic substitution and addition reactions. For example, it can react with electrophiles such as alkyl halides and acyl chlorides to form substituted amines and amides, respectively. Furthermore, it can participate in aza-Michael additions to α,β-unsaturated carbonyl compounds, a powerful method for carbon-nitrogen bond formation. The reactivity of the primary amine allows for the straightforward introduction of the 3-(azetidin-1-yl)propyl moiety into a wide range of molecular scaffolds.

Multicomponent Reactions Incorporating this compound

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a complex product that incorporates most or all of the atoms of the starting materials. organic-chemistry.orgmdpi.com The dual functionality of this compound, with its nucleophilic primary amine and the reactive azetidine ring, makes it an attractive component for MCRs.

The primary amine can act as the amine component in well-known MCRs such as the Ugi and Passerini reactions, allowing for the rapid assembly of complex molecules containing the azetidine motif. These reactions are particularly valuable in the construction of libraries of compounds for drug discovery. For instance, the in-situ generation of azomethine ylides from isatins and amino acids for 1,3-dipolar cycloadditions is a powerful MCR strategy for creating spiropyrrolidine oxindole (B195798) moieties. mdpi.com

Stereoselective Functionalization of Azetidine Frameworks

The development of stereoselective methods for the functionalization of the azetidine ring is crucial for accessing chiral, non-racemic azetidine derivatives, which are of significant interest in medicinal chemistry. uni-muenchen.deuni-muenchen.de

Diastereoselective Approaches in Azetidine Synthesis

Diastereoselective synthesis of azetidines can be achieved through various strategies, including cycloaddition reactions and ring-closing metathesis. For example, the [2+2] cycloaddition of imines with alkenes can produce substituted azetidines with a high degree of diastereoselectivity. nih.gov The stereochemical outcome of these reactions is often controlled by the nature of the substituents on both the imine and the alkene, as well as the reaction conditions.

Another approach involves the diastereoselective conversion of azetidine nitrones into densely substituted azetidines through reduction, cycloaddition, and nucleophilic addition reactions. nih.gov These methods provide access to highly functionalized azetidines with excellent control over the relative stereochemistry of the newly created stereocenters.

Regio- and Stereoselective Functionalization of Metallated Azetidines

The direct functionalization of the azetidine ring through metallation has emerged as a powerful tool for introducing substituents with high regio- and stereoselectivity. rsc.org The formation of lithiated azetidines, for example, allows for subsequent reactions with a wide range of electrophiles. The regioselectivity of the metallation is often directed by the substituents on the azetidine ring and the nitrogen atom. rsc.org

The directing ability of the azetidine ring itself can be harnessed for the regioselective ortho-C-H functionalization of aryl compounds attached to the azetidine nitrogen. lookchem.com By carefully selecting the reaction conditions, including the choice of base and solvent, a site-selective functionalization of the aromatic ring can be achieved. lookchem.com Furthermore, the complexation of borane (B79455) to the azetidine nitrogen can influence the stereoselectivity of subsequent lithiation and electrophilic trapping reactions, providing a method for the stereoselective preparation of substituted azetidine-borane complexes. nih.gov

Computational and Theoretical Investigations Pertaining to 3 Azetidin 1 Yl Propan 1 Amine Chemistry

Mechanistic Studies of Azetidine (B1206935) Formation and Ring Transformations

Computational chemistry has become an indispensable tool for mapping the reaction landscapes of azetidine formation and their subsequent transformations. These studies provide a molecular-level understanding of reaction mechanisms, transition states, and the influence of various factors on reaction outcomes.

A variety of synthetic routes to the azetidine core have been scrutinized using computational methods. For instance, the intramolecular aminolysis of cis-3,4-epoxy amines catalyzed by Lanthanum(III) triflate (La(OTf)₃) has been shown to be a viable method for azetidine synthesis. frontiersin.orgnih.gov Density Functional Theory (DFT) calculations have been employed to understand the regioselectivity of this reaction, revealing that the coordination of the lanthanum catalyst to the substrate plays a crucial role in favoring the formation of the azetidine ring over other potential products. frontiersin.orgnih.gov

Photochemical reactions, such as the aza Paternò–Büchi reaction, which involves the [2+2] photocycloaddition of an imine and an alkene, represent another important avenue to azetidines. rsc.orgnih.gov Computational studies have shed light on the excited state dynamics of these reactions, helping to explain the observed stereoselectivity and regioselectivity. nih.gov These studies often explore both singlet and triplet reaction pathways, identifying the key intermediates and transition states involved. nih.gov

Furthermore, radical cyclizations of ynamides, activated by copper-based photoredox catalysis, have emerged as a powerful method for constructing highly functionalized azetidines. nih.gov DFT calculations have been instrumental in demonstrating that the 4-exo-dig cyclization pathway is kinetically favored over the alternative 5-endo-dig pathway, thus explaining the selective formation of the four-membered ring. nih.gov

Ring transformations of azetidines, particularly ring-opening reactions, are also a subject of intense computational investigation. The inherent ring strain of the azetidine nucleus makes it susceptible to nucleophilic attack, leading to the formation of linear amines. nih.gov Computational studies have helped to elucidate the mechanisms of these ring-opening reactions, including identifying the transition states and the factors that govern the regioselectivity of the nucleophilic attack. nih.gov For example, in the case of aryl-substituted azetidines, an acid-mediated intramolecular ring-opening decomposition has been studied, with computational methods helping to understand the underlying mechanism and design more stable analogues. nih.gov

Theoretical Analysis of Ring Strain Energy and Its Influence on Reactivity

The chemistry of azetidines is profoundly influenced by their inherent ring strain. Theoretical calculations provide a quantitative measure of this strain and offer a framework for understanding its impact on the molecule's geometry, stability, and reactivity.

The ring strain energy of azetidine has been calculated to be approximately 25.2 kcal/mol. researchgate.netepfl.ch This value is comparable to that of other highly strained small rings like cyclobutane (26.4 kcal/mol) and aziridine (B145994) (26.7 kcal/mol), and significantly higher than that of its five-membered counterpart, pyrrolidine (B122466) (5.8 kcal/mol). researchgate.net This substantial strain energy is a direct consequence of the deviation of the bond angles within the four-membered ring from the ideal tetrahedral angle of 109.5°.

This high degree of ring strain has several important consequences for the reactivity of azetidines. It is the primary driving force behind the propensity of the azetidine ring to undergo ring-opening reactions. rsc.orgresearchwithrutgers.com The relief of this strain provides a thermodynamic driving force for reactions that lead to the cleavage of one of the C-N or C-C bonds of the ring. For instance, the strain contributes to the susceptibility of azetidines to decomposition pathways that are not observed in larger, less strained heterocyclic systems. nih.gov

Theoretical models have been used to explore how this ring strain affects the energy barriers of various reactions. For example, in nucleophilic ring-opening reactions, the strain energy is released in the transition state, thus lowering the activation energy and accelerating the reaction rate. The influence of substituents on the azetidine ring on its strain and reactivity has also been a subject of theoretical investigation. For instance, the introduction of nitro groups, as in 1,3,3-trinitroazetidine (TNAZ), can further influence the stability and decomposition pathways of the ring. aip.org Theoretical studies on such compounds have explored various decomposition mechanisms, including N-NO₂ and C-NO₂ bond homolysis and HONO elimination, and have calculated the associated energy barriers. aip.org

| Compound | Ring Size | Ring Strain Energy (kcal/mol) |

|---|---|---|

| Piperidine (B6355638) | 6 | 0 |

| Pyrrolidine | 5 | 5.8 |

| Cyclobutane | 4 | 26.4 |

| Azetidine | 4 | 25.2 |

| Aziridine | 3 | 26.7 |

| Cyclopropane (B1198618) | 3 | 27.6 |

Computational Modeling for Synthetic Design and Substrate Prediction in Azetidine Chemistry

The predictive power of computational modeling is being increasingly harnessed to guide the synthesis of azetidines. By simulating reaction outcomes and screening potential substrates, these models can significantly reduce the amount of trial-and-error experimentation required in the laboratory.

One prominent example is the use of computational models to predict the success of photocatalyzed reactions for azetidine synthesis. mit.edu Researchers have developed models that can predict whether a given pair of reactants, such as an alkene and an oxime, will successfully form an azetidine under specific photocatalytic conditions. mit.edu These models are often based on calculations of the frontier molecular orbital energies of the reactants. mit.edu A close match between the excited-state energies of the alkene and the oxime is indicative of a lower energy barrier for the reaction, and thus a higher likelihood of success. mit.edu

Machine learning algorithms are also beginning to be applied to the prediction of synthetic outcomes in azetidine chemistry. researchgate.net These models can be trained on large datasets of known reactions to identify complex relationships between the structures of the reactants, the reaction conditions, and the likelihood of forming the desired azetidine product. nih.gov As these models become more sophisticated, they will likely play an increasingly important role in the design of novel and efficient synthetic routes to complex azetidine-containing molecules.

| Computational Method | Application | Key Parameters Analyzed |

|---|---|---|

| Density Functional Theory (DFT) | Predicting reactivity in photocatalyzed azetidine synthesis | Frontier molecular orbital energies, transition state energies |

| Machine Learning | Predicting reaction outcomes and optimizing reaction conditions | Structural features of reactants, reaction conditions (catalyst, solvent, temperature) |

| Molecular Mechanics | Conformational analysis of azetidine-containing products | Steric interactions, dihedral angles |

Quantum Chemical Calculations on Reaction Energetics and Pathways

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, provide a powerful means to investigate the energetics and detailed pathways of reactions involving azetidines. These calculations can determine the relative energies of reactants, products, intermediates, and transition states with a high degree of accuracy.

For example, in the study of azetidine formation through the photoinduced cycloaddition of thymine and imine-type cytosine, DFT calculations were used to map out the potential energy surface of the reaction. acs.org These calculations revealed that the reaction proceeds through a stepwise mechanism in the triplet excited state, involving the initial formation of a diradical intermediate followed by ring closure. acs.org The calculations also explained the preferential formation of the azetidine over the corresponding oxetane by identifying a low-barrier, exothermic hydrogen transfer step that favors the azetidine pathway. acs.org

Quantum chemical calculations have also been employed to understand the decomposition of energetic materials containing the azetidine ring, such as 1,3,3-trinitroazetidine (TNAZ). aip.org These studies have calculated the energy barriers for various initial decomposition pathways, including N-NO₂ and C-NO₂ bond cleavage and HONO elimination. aip.org The results of these calculations are crucial for assessing the thermal stability and safety of such compounds.

Furthermore, ab initio methods have been used to calculate the ring strain energy of azetidine and related cyclic molecules. acs.org These high-level calculations provide benchmark data that can be used to validate and calibrate more computationally efficient methods like DFT. The accurate determination of ring strain is essential for understanding the thermodynamics of ring-opening reactions and for predicting the reactivity of strained heterocyclic systems. acs.org

The ability of quantum chemical calculations to provide detailed energetic and mechanistic information makes them an invaluable tool for both academic and industrial researchers working in the field of azetidine chemistry. These theoretical insights not only help to rationalize experimental observations but also guide the design of new reactions and molecules with desired properties.

Applications of 3 Azetidin 1 Yl Propan 1 Amine As a Synthetic Building Block and for Scaffold Development

Construction of Complex Molecular Architectures

3-(Azetidin-1-yl)propan-1-amine serves as a fundamental component in the assembly of complex molecular structures. The presence of two distinct nitrogen centers—a primary amine at the terminus of the propyl chain and a tertiary amine integrated into the azetidine (B1206935) ring—provides multiple reaction sites for sequential and selective functionalization. Chemists leverage these features to introduce the azetidine motif into larger, more elaborate molecules.

The compound's primary amine group readily participates in standard transformations such as acylation, alkylation, and reductive amination, allowing for the attachment of a wide array of substituents. Simultaneously, the azetidine ring, while generally stable, can be involved in ring-opening reactions under specific conditions or can influence the stereochemistry and conformational properties of the final architecture. The inherent ring strain of the azetidine moiety, approximately 104.6 kJ/mol, is a key characteristic that synthetic chemists can exploit. mdpi.com

The synthesis of pharmacologically active molecules often utilizes this compound as a starting point. Its unique structure facilitates the creation of diverse compounds through various chemical reactions, including substitution, addition, and cyclization, which lead to the formation of more complex heterocyclic systems.

Design and Synthesis of N-Aminopropyl Scaffolds

The N-aminopropyl azetidine unit is a key scaffold that can be derived from or constructed using this compound. This scaffold is particularly relevant in medicinal chemistry, where the distance and geometric relationship between the two nitrogen atoms can be crucial for biological activity. The flexible three-carbon linker allows for conformational adjustments, which can be critical for optimizing interactions with biological targets.

The synthesis of libraries based on azetidine scaffolds is a significant area of research for drug discovery, particularly for agents targeting the central nervous system (CNS). chemrxiv.orgnih.gov The development of densely functionalized azetidine ring systems enables access to a wide variety of fused, bridged, and spirocyclic ring systems, expanding the available chemical space for lead-like molecules. chemrxiv.org While accessing enantioenriched azetidines can be challenging, methods have been developed to produce them from precursors like β-amino alcohols. chemrxiv.org

Under certain conditions, such as in the presence of cationic initiators like perchloric acid in methanol (B129727), azetidine itself can dimerize to form N-(3-aminopropyl)azetidine, which is structurally related to the title compound. achemblock.com This indicates the inherent tendency to form such N-aminopropyl linkages.

Development of Metal-Complexing Agents

The nitrogen atoms in this compound make it an effective ligand for forming stable complexes with metal ions. The presence of both a primary and a tertiary amine allows it to act as a bidentate or even a bridging ligand, depending on the coordination requirements of the metal center and the reaction conditions.

The ability to chelate metals is a valuable property for applications in catalysis, where the resulting metal complexes can facilitate a variety of organic transformations. Furthermore, these metal complexes are of interest in materials science for the development of coordination polymers and other functional materials with specific electronic or magnetic properties. The specific geometry imposed by the azetidine ring and the flexible propanamine arm can influence the stereochemistry and reactivity of the metal center in these complexes.

Integration into Polymer Synthesis and Design

In industrial applications, this compound is utilized in the synthesis of specialized polymers. Its bifunctional nature allows it to be incorporated into polymer chains as a monomer or a cross-linking agent. The primary amine can react with monomers such as epoxides or isocyanates to form polyethers or polyureas, respectively.

The azetidine ring can also play a role in the polymerization process. Under certain conditions, such as prolonged heating above 80°C or in the presence of excess initiator, the strained azetidine ring can undergo ring-opening polymerization. This reactivity allows for the creation of polymers with repeating N-(3-aminopropyl) units in their backbone, leading to materials with unique properties related to charge density and chelating ability. The choice of solvent is critical, as polar solvents can enhance proton mobility and influence the reaction pathway.

Role in Expanding Chemical Diversity through Derivatization

A primary application of this compound is as a versatile building block for creating diverse libraries of compounds through derivatization. The reactivity of the primary amine group is frequently exploited to introduce a wide range of functional groups and molecular fragments.

This derivatization is a cornerstone of medicinal chemistry, where the goal is to systematically modify a core scaffold to explore structure-activity relationships (SAR). For example, derivatives of this compound have been investigated for their potential as antimicrobial agents and CNS modulators. Straightforward synthetic methods allow for the reaction of azetidine electrophiles with various amines to produce a wide array of azetidine-3-amine products, which can be useful in late-stage functionalization of pharmacologically active compounds. chemrxiv.orgnih.gov

Patents and research articles describe how 3-amino-azetidine derivatives serve as key intermediates for a range of therapeutic agents, including fluoroquinolone antibiotics, antiviral compounds (such as peptide mimetics for anti-AIDS research), and tachykinin antagonists. google.com The ability to readily generate a multitude of derivatives from this single precursor makes it an invaluable tool for expanding chemical diversity in drug discovery programs. google.comacs.org

Future Directions and Emerging Research in the Chemistry of 3 Azetidin 1 Yl Propan 1 Amine and Azetidines

Development of Novel Catalytic Systems for Efficient Synthesis

The synthesis of the azetidine (B1206935) ring, a strained four-membered heterocycle, presents considerable challenges. rsc.org Consequently, a major focus of current research is the development of innovative catalytic systems to improve efficiency and expand the accessible chemical space of azetidine derivatives.

Recent breakthroughs have moved beyond traditional methods, introducing a variety of advanced catalytic approaches. Transition-metal catalysis, in particular, has seen significant progress. For instance, palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination has emerged as a powerful method for constructing functionalized azetidines. rsc.org Similarly, rhodium-catalyzed carbene insertion into the N-H bond of diazoketones provides a route to the azetidine core. acs.org Researchers have also developed titanium-mediated couplings of oxime ethers with Grignard reagents, offering a fast and inexpensive route to spirocyclic NH-azetidines using the non-toxic and abundant metal. rsc.orgsciencedaily.com

Lanthanide-based catalysts are also proving effective. Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃) has been shown to catalyze the intramolecular regioselective aminolysis of specific epoxy amines to furnish azetidines in high yields, tolerating various sensitive functional groups. frontiersin.org Another novel approach involves visible-light-mediated catalysis. The use of an iridium(III) photocatalyst in an intermolecular aza Paternò–Büchi reaction enables the [2+2] photocycloaddition of oximes and alkenes, producing highly functionalized azetidines under mild conditions. rsc.orgspringernature.comproquest.com This method is notable for its operational simplicity and broad substrate scope. proquest.com

Furthermore, relay catalysis, combining a Lewis acid and a (hypo)iodite catalyst, facilitates a [3+1]-annulation reaction between cyclopropane (B1198618) 1,1-diesters and aromatic amines, yielding biologically relevant azetidines. organic-chemistry.org

| Catalyst System | Reaction Type | Key Advantages |

| Palladium(II) | Intramolecular γ-C(sp³)–H Amination | Access to functionalized azetidines from picolinamide-protected amines. rsc.orgorganic-chemistry.org |

| Titanium(IV) | Kulinkovich-type Coupling | Fast, inexpensive, and uses a non-toxic, abundant metal for NH-azetidines. rsc.orgsciencedaily.com |

| Lanthanum(III) Triflate | Intramolecular Aminolysis of Epoxy Amines | High regioselectivity and tolerance for sensitive functional groups. frontiersin.org |

| Iridium(III) Photocatalyst | Intermolecular [2+2] Photocycloaddition | Uses visible light, operates under mild conditions, and has a broad scope. rsc.orgspringernature.com |

| Copper(II) Triflate | Alkylation of 1-azabicyclo[1.1.0]butane | Rapidly provides bis-functionalized azetidines with various organic groups. organic-chemistry.org |

Exploration of Sustainable and Green Chemistry Approaches in Azetidine Synthesis

In line with the growing emphasis on environmental responsibility in chemical manufacturing, researchers are actively exploring sustainable and green methodologies for azetidine synthesis. nih.gov A key aspect of this is the choice of solvent and reaction conditions.

One notable advancement is the development of flow chemistry systems. A mixed flow-batch approach has been successfully used for the synthesis of related nitrogen heterocycles like NH-aziridines, employing the environmentally benign solvent cyclopentyl methyl ether (CPME). nih.gov This strategy not only enhances safety, particularly when dealing with potentially hazardous intermediates, but also aligns with green chemistry principles by using a sustainable solvent. nih.gov

The use of abundant and non-toxic metal catalysts, such as the titanium-based systems developed by the Kürti lab, represents another significant step towards sustainability. sciencedaily.com Microwave-assisted synthesis is also being adopted as a green technique. For example, a one-pot cyclocondensation of alkyl dihalides with primary amines in an aqueous medium under microwave irradiation provides an efficient route to nitrogen heterocycles, including azetidines. organic-chemistry.org This method avoids the use of volatile organic solvents and often leads to shorter reaction times. organic-chemistry.org

| Sustainable Approach | Description | Key Benefits |

| Flow Chemistry | Use of microfluidic reactors for continuous processing. nih.gov | Enhanced safety, better control over reaction parameters, use of green solvents like CPME. nih.gov |

| Abundant Metal Catalysis | Employing catalysts based on earth-abundant and non-toxic metals like titanium. sciencedaily.com | Reduced cost, lower environmental impact compared to rare or toxic metal catalysts. sciencedaily.com |

| Microwave-Assisted Synthesis | Using microwave irradiation to accelerate reactions, often in aqueous media. organic-chemistry.org | Faster reaction times, reduced energy consumption, avoidance of organic solvents. organic-chemistry.org |

Advancements in Chemo- and Regioselectivity in Functionalization Reactions

Achieving high levels of chemo- and regioselectivity is crucial for the synthesis of complex molecules containing the azetidine scaffold. rsc.org The strained nature of the four-membered ring can be harnessed to drive selective chemical transformations. rsc.org

Significant progress has been made in the regioselective functionalization of aryl azetidines. The azetidine ring itself can act as an ortho-directing group in lithiation reactions, enabling the selective functionalization of the aromatic ring at positions adjacent to the azetidine substituent. researchgate.net This directing ability allows for precise control over substitution patterns on the aromatic core. researchgate.net

Stereoselective functionalization has also been a key area of research. For example, the formation of azetidine-borane complexes has been shown to proceed with temperature-dependent stereoselectivity. nih.gov These complexes can then undergo regioselective lithiation at the benzylic position, providing a pathway to N-alkyl-2,2-disubstituted azetidines. nih.govacs.org The stereochemistry of the azetidine-borane complex dictates the outcome of the functionalization. nih.gov

Furthermore, catalyst-controlled regioselectivity is a powerful strategy. In the ring-opening of epoxy amines, lanthanide catalysts have demonstrated remarkable control. While La(OTf)₃ promotes C3-selective intramolecular aminolysis of cis-3,4-epoxy amines to yield azetidines, it can also induce a different cyclization pathway (5-endo-tet) with trans-3,4-epoxy amines to give pyrrolidines. frontiersin.org This highlights how the choice of catalyst and substrate geometry can precisely determine the reaction outcome. frontiersin.org

Bio-inspired Synthetic Routes and Biosynthetic Investigations

Nature provides a rich source of complex molecular architectures, and the azetidine motif is found in a limited but growing number of natural products. rsc.org These natural compounds, some of which have been isolated from organisms like Pacific sea sponges, serve as inspiration for new synthetic strategies. sciencedaily.comrsc.org

The biosynthesis of azetidine-containing natural products is a challenging and largely unexplored area of research. rsc.org The high ring-strain energy of the azetidine ring presents a significant hurdle for its formation, both in the laboratory and in biological systems. rsc.org Understanding the enzymatic machinery and biosynthetic pathways that nature employs to construct this strained ring is a key future direction. A comprehensive review of the biosynthesis of all known azetidine-containing natural products aims to stimulate further investigation into these unique mechanisms. rsc.org

Inspired by these natural systems, chemists are working to develop bio-inspired synthetic routes. This involves designing laboratory syntheses that mimic proposed biosynthetic steps or utilize enzymatic catalysts to achieve transformations that are difficult to accomplish with traditional chemical methods. The discovery of azetidine-containing alkaloids in environmental bacteria has provided a new perspective on the role of this heterocycle and may open new avenues for biosynthetic research and the discovery of novel bioactive compounds. rsc.org

Q & A

Basic: What are the recommended synthetic routes for 3-(Azetidin-1-yl)propan-1-amine, and what critical parameters optimize yield?

Methodological Answer:

Synthesis typically involves multi-step reactions, such as nucleophilic substitution or reductive amination. For example:

- Step 1: Azetidine ring formation via cyclization of 1,3-dihalopropanes with ammonia derivatives under controlled pH (e.g., basic conditions).

- Step 2: Functionalization of the azetidine nitrogen with propan-1-amine via alkylation (e.g., using propan-1-amine and a coupling agent like EDCI).

Critical Parameters: - Temperature: Maintain reaction temperatures between 70–90°C to avoid azetidine ring degradation .

- Purification: Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization to isolate the product.

- Yield Optimization: Monitor stoichiometric ratios (e.g., 1:1.2 azetidine:propan-1-amine) and inert atmosphere (N₂/Ar) to prevent oxidation .

Advanced: How can researchers resolve contradictions in reported NMR spectral data for this compound derivatives?

Methodological Answer:

Discrepancies in NMR data often arise from conformational flexibility or solvent effects. Strategies include:

- Variable Temperature NMR: Analyze spectra at 25°C and −40°C to identify dynamic processes (e.g., ring puckering in azetidine) .

- Computational Validation: Compare experimental H/C NMR shifts with DFT-calculated values (software: Gaussian, B3LYP/6-31G* basis set) .

- Deuteration Studies: Use deuterated solvents (CDCl₃ vs. DMSO-d₆) to assess hydrogen bonding interactions affecting chemical shifts .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for volatile steps .

- Storage: Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation .

- Waste Disposal: Segregate organic waste and neutralize acidic byproducts (e.g., with NaHCO₃) before disposal .

Note: Skin contact may cause severe irritation; immediate rinsing with 0.1% acetic acid is recommended for alkaline spills .

Advanced: What strategies mitigate azetidine ring-opening side reactions during functionalization?

Methodological Answer:

Azetidine’s strained 4-membered ring is prone to nucleophilic ring-opening. Mitigation approaches:

- Protecting Groups: Temporarily protect the azetidine nitrogen with Boc (tert-butoxycarbonyl) or Fmoc groups during alkylation .

- Low-Temperature Reactions: Conduct reactions below 0°C to slow down ring-opening kinetics .

- Electrophile Selection: Use soft electrophiles (e.g., benzyl bromides instead of methyl iodides) to reduce ring strain disruption .

Basic: Which analytical techniques reliably characterize this compound purity and structure?

Methodological Answer:

- Purity Analysis:

- Structural Confirmation:

Advanced: How do steric/electronic factors influence reactivity in transition metal-catalyzed coupling reactions?

Methodological Answer:

- Steric Effects: Bulky substituents on azetidine (e.g., tert-butyl) hinder coordination to metal centers (e.g., Pd or Cu), reducing coupling efficiency. Use smaller ligands (e.g., XPhos) to enhance accessibility .

- Electronic Effects: Electron-withdrawing groups (e.g., –CF₃) on the propan-1-amine chain increase electrophilicity, accelerating oxidative addition in cross-couplings .

Case Study: Suzuki-Miyaura coupling of this compound with aryl halides shows 15–20% higher yields when using electron-deficient boronic acids .

Basic: What solvents and conditions are optimal for recrystallizing this compound?

Methodological Answer:

- Solvent Pair: Ethyl acetate (good solubility at 60°C) and hexane (poor solubility at 25°C) .

- Procedure: Dissolve crude product in minimal hot ethyl acetate, add hexane dropwise until cloudiness appears, then cool to −20°C overnight.

- Yield: Typically 70–85% with >98% purity (HPLC) .

Advanced: How can computational modeling predict biological activity of this compound derivatives?

Methodological Answer:

- Docking Studies: Use AutoDock Vina to model interactions with target proteins (e.g., GPCRs). Azetidine’s rigidity enhances binding affinity vs. pyrrolidine analogs .

- QSAR Models: Coramine derivatives with electron-rich propan-1-amine chains show higher predicted blood-brain barrier permeability (logP < 2.5) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.